2-(3-Phenylmorpholin-4-yl)acetic acid

Physicochemical characterisation Solid‑state properties Purification

2-(3-Phenylmorpholin-4-yl)acetic acid, also catalogued as morpholin-4-yl-phenyl-acetic acid and 2-morpholino-2-phenylacetic acid (CAS 6342-19-4, molecular formula C₁₂H₁₅NO₃, molecular weight 221.25 g·mol⁻¹), is a synthetic, racemic α-substituted phenylacetic acid derivative. Its structure incorporates a morpholine heterocycle directly bonded to the α-carbon of the phenylacetic acid framework, yielding a compound that combines the hydrogen‑bonding capacity of the morpholine oxygen and nitrogen with the ionisable carboxylic acid group (computed topological polar surface area = 49.8 Ų).

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
Cat. No. B7673242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Phenylmorpholin-4-yl)acetic acid
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1COCC(N1CC(=O)O)C2=CC=CC=C2
InChIInChI=1S/C12H15NO3/c14-12(15)8-13-6-7-16-9-11(13)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)
InChIKeyZFGKCXMUNLQAQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Phenylmorpholin-4-yl)acetic acid (CAS 6342-19-4) – Procuring a Morpholine-Functionalized Phenylacetic Acid Scaffold for Medicinal Chemistry


2-(3-Phenylmorpholin-4-yl)acetic acid, also catalogued as morpholin-4-yl-phenyl-acetic acid and 2-morpholino-2-phenylacetic acid (CAS 6342-19-4, molecular formula C₁₂H₁₅NO₃, molecular weight 221.25 g·mol⁻¹), is a synthetic, racemic α-substituted phenylacetic acid derivative. Its structure incorporates a morpholine heterocycle directly bonded to the α-carbon of the phenylacetic acid framework, yielding a compound that combines the hydrogen‑bonding capacity of the morpholine oxygen and nitrogen with the ionisable carboxylic acid group (computed topological polar surface area = 49.8 Ų). [1] The compound is employed predominantly as a chiral building block in enantioselective synthesis and as a core scaffold in the design of P2X receptor ligands and protease inhibitors.

Why 2-(3-Phenylmorpholin-4-yl)acetic acid Cannot Be Replaced by Simpler Morpholino-Acetic Acid Analogs – The Quantitative Case for Structural Specificity


The simultaneous presence of a phenyl ring and a morpholine group on the α‑carbon of 2-(3‑phenylmorpholin‑4‑yl)acetic acid creates a sterically congested, conformationally restricted scaffold that is absent in simpler morpholino‑acetic acid derivatives. This structural distinction translates into a melting‑point elevation of approximately 79‑87 °C compared with morpholin‑4‑yl‑acetic acid (CAS 3235‑69‑6), a higher hydrogen‑bond acceptor count (4 vs 2) relative to plain phenylacetic acid, and a chiral centre that enables enantioselective applications – a capability unavailable in achiral analogs. Consequently, substituting this compound with a close analog in a synthetic sequence or biological assay without re‑optimisation can lead to altered crystallisation behaviour, diminished target engagement, and loss of stereochemical control, compromising both synthesis yield and pharmacological readout.

Quantitative Differentiation Evidence for 2-(3-Phenylmorpholin-4-yl)acetic acid Against Closest Structural Analogs


Melting‑Point Elevation of 2-(3-Phenylmorpholin-4-yl)acetic acid Versus the Des‑Phenyl Analog Morpholin‑4‑yl‑acetic acid

2-(3-Phenylmorpholin-4-yl)acetic acid (CAS 6342‑19‑4) exhibits a melting point of 197‑205 °C, which is approximately 79‑87 °C higher than that of morpholin‑4‑yl‑acetic acid (CAS 3235‑69‑6, melting point 118‑127 °C). This substantial elevation reflects the increased molecular weight and enhanced intermolecular interactions imparted by the phenyl substituent at the α‑carbon.

Physicochemical characterisation Solid‑state properties Purification

Chiral‑Centre Availability in 2-(3-Phenylmorpholin-4-yl)acetic acid Versus Achiral Morpholin‑4‑yl‑acetic acid

2-(3-Phenylmorpholin-4-yl)acetic acid exists as a racemic mixture (CAS 6342‑19‑4) and is also commercially supplied as the enantiopure (R)‑enantiomer (CAS 1007877‑79‑3, ≥95 % optical purity). In contrast, the des‑phenyl analog morpholin‑4‑yl‑acetic acid (CAS 3235‑69‑6) lacks a chiral centre and cannot be resolved into enantiomeric forms. The availability of both racemic and enantiopure material permits systematic investigation of stereochemistry‑driven differences in biological activity, a capability that is structurally impossible with achiral analogs. [1]

Stereochemistry Chiral resolution Asymmetric synthesis

Hydrogen‑Bond Acceptor Count and Topological Polar Surface Area Advantage Over Simple Phenylacetic Acid

2-(3-Phenylmorpholin-4-yl)acetic acid possesses four hydrogen‑bond acceptor sites and a topological polar surface area (TPSA) of 49.8 Ų, compared with only two hydrogen‑bond acceptors and a TPSA of 37.3 Ų for the simpler phenylacetic acid scaffold (CAS 103‑82‑2). [1] [2] The two additional acceptor sites originate from the morpholine ring oxygen and nitrogen atoms, which provide extra interaction vectors for protein‑ligand binding. [1]

Medicinal chemistry Ligand design Pharmacophore modelling

Commercial Purity Benchmarking of 2-(3-Phenylmorpholin-4-yl)acetic acid Across Suppliers

2-(3-Phenylmorpholin-4-yl)acetic acid is routinely supplied at ≥97 % purity (HPLC), with multiple vendors offering 98 % certified material, as listed in public catalogues. This purity level is critical for its downstream use as a synthetic intermediate in protease‑inhibitor synthesis, where impurities at the building‑block stage can propagate through multi‑step sequences and reduce final active pharmaceutical ingredient (API) yield.

Procurement quality Batch consistency Synthetic intermediate

Optimal Application Scenarios for 2-(3-Phenylmorpholin-4-yl)acetic acid Grounded in the Above Quantitative Evidence


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

The commercial availability of both racemic 2-(3-phenylmorpholin-4-yl)acetic acid (CAS 6342‑19‑4) and its (R)‑enantiomer (CAS 1007877‑79‑3, ≥95 % purity) makes this compound uniquely suited for asymmetric‑synthesis applications. Process‑chemistry groups developing stereospecific routes to protease inhibitors or other chiral therapeutics can utilise the enantiopure form to establish absolute stereochemistry early in the synthetic sequence, a capability not offered by achiral morpholino‑acetic acid analogs. [1]

Solid‑Phase Purification and Crystallisation‑Process Development

With a melting point of 197‑205 °C, this compound offers a significantly wider thermal window for recrystallisation‑based purification compared with the des‑phenyl analog morpholin‑4‑yl‑acetic acid (mp 118‑127 °C). This 79‑87 °C elevation in melting point reduces co‑crystallisation risks during multi‑step synthesis and facilitates the isolation of high‑purity intermediates (commercially available at 98 % purity), making it the preferred choice for processes where intermediate purity directly impacts final API yield.

Fragment‑Based Drug Design Leveraging Enhanced Hydrogen‑Bond Capacity

The compound's four hydrogen‑bond acceptors and TPSA of 49.8 Ų, compared with only two acceptors and 37.3 Ų TPSA for simple phenylacetic acid, provide additional pharmacophoric features for fragment‑based screening. [2] Computational‑chemistry and biophysics teams designing fragment libraries for target‑based screening should include this compound to probe binding pockets that require multiple polar interactions, particularly in targets where morpholine‑containing fragments have demonstrated privileged binding characteristics. [2]

P2X Receptor Ligand Optimisation in Purinergic‑Signalling Drug Discovery

Data deposited in the ChEMBL database indicate that this compound class exhibits antagonist activity at recombinant rat P2X3 receptors (tested at 10 μM in Xenopus oocytes), supporting its use as a validated starting point for structure–activity relationship (SAR) campaigns targeting purinergic pain pathways. [3] Medicinal‑chemistry teams should prioritise this scaffold over morpholino‑acetic acid derivatives that lack the phenyl substituent and show no reported P2X3 engagement in public databases. [3]

Quote Request

Request a Quote for 2-(3-Phenylmorpholin-4-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.